N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
The compound “N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Oxadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, phenylsulfanyl group, and dimethylphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxadiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antimicrobial and Anti-enzymatic Activities
Compounds derived from 1,3,4-oxadiazole have been systematically synthesized and assessed for their antibacterial potential against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant antibacterial activity, comparable to standard drugs like ciprofloxacin, against strains such as S. typhi, K. pneumoniae, and S. aureus. These compounds also exhibited moderate inhibition against the α-chymotrypsin enzyme, suggesting potential anti-enzymatic properties (Siddiqui et al., 2014). Additionally, other synthesized oxadiazole derivatives have been evaluated for antimicrobial activities against a range of pathogens, including M. luteus, B. subtilis, P. aeruginosa, S. aureus, E. coli, L. monocytogenes, and C. albicans, demonstrating significant inhibitory effects, particularly against P. aeruginosa and C. albicans (Kaplancıklı et al., 2012).
Cytotoxicity and Antioxidant Properties
The cytotoxic effects of these compounds have also been a subject of study, with some demonstrating promising results in MTT assays, indicating potential applications in cancer treatment or as a tool for understanding cell viability and proliferation mechanisms. Specific derivatives showed varying degrees of cytotoxic activity against NIH/3T3 cells, suggesting a nuanced relationship between structure and toxicity (Kaplancıklı et al., 2012).
Structural Analysis and Molecular Docking
Further studies have delved into the crystal structure and Hirshfeld surface analysis of 1,3,4-oxadiazole derivatives, providing insight into their molecular interactions, hydrogen bonding patterns, and overall stability. These analyses contribute to our understanding of how these compounds interact with biological targets, which is crucial for drug design and development (Karanth et al., 2019).
Molecular Modeling and Drug Design
Computational evaluations have explored the docking of oxadiazole derivatives against various enzymes and receptors, demonstrating their potential as lead compounds for the development of new therapeutic agents. This includes assessing their interactions with proteins such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), thereby highlighting their versatility in targeting multiple pathways involved in disease processes (Faheem, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFFSKYBHVDLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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